
Gatifloxacin N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gatifloxacin N-Oxide is a reference standard related to Gatifloxacin . Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin .
Synthesis Analysis
The synthesis of Gatifloxacin involves various processes. For instance, the hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .Molecular Structure Analysis
The molecular formula of Gatifloxacin N-Oxide is C19H22FN3O5 . The chemical name is 1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide .Chemical Reactions Analysis
Gatifloxacin is an 8-methoxyfluoroquinolone with improved activity beside Gram-positive, anaerobes, and broad-spectrum activity against Gram-negative bacteria . It is available in single or in combination with other drugs in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .Physical And Chemical Properties Analysis
The molecular weight of Gatifloxacin N-Oxide is 391.4 . It is supplied with detailed characterization data compliant with regulatory guidelines .Aplicaciones Científicas De Investigación
Electrochemical Analysis
Gatifloxacin N-Oxide has been studied for its electrochemical behavior at multi-walled carbon nanotube paste electrodes. This research is significant in developing methods for drug detection in biological fluids and understanding the drug's interaction with DNA. The electrochemical oxidation of Gatifloxacin at these electrodes provides insights into its interactions and applications in clinical pharmacology (Brahman, Dar, Tiwari, & Pitre, 2012).
Antimicrobial Activity
Studies on Gatifloxacin have explored its antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is vital for understanding its effectiveness in treating infections and its environmental impact, especially regarding its degradation and the reduction of antimicrobial activity in water (Caianelo, Rodrigues-Silva, Maniero, & Guimarães, 2017).
Sensor Development for Drug Analysis
Gatifloxacin N-Oxide has been used in developing sensors for drug analysis. For instance, research involving reduced graphene oxide-copper sulfide-carbon nitride nanosheets composite electrochemiluminescence sensors has been conducted. This work contributes to creating more sensitive, cost-effective methods for drug analysis in biological samples like mouse plasma (Jiang, Mo, Yu, Ya, He, Mo, & Deng, 2019).
Ocular Drug Delivery
The development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery is another significant area of research. This aims to improve ocular bioavailability by prolonging the drug's residence time in the eye, which is critical for effective treatment of ocular infections (Duxfield, Sultana, Wang, Englebretsen, Deo, Swift, Rupenthal, & Al-Kassas, 2016).
Enhancement of Drug Delivery
Research has also been conducted on enhancing drug delivery, such as using ultrasound to improve gatifloxacin trans-corneal delivery in mice. This innovative approach can potentially reduce dosage frequency and improve therapeutic effectiveness in ocular infections (Jegal, Lee, Lee, Jeong, Kim, & Kim, 2018).
Safety And Hazards
Gatifloxacin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Direcciones Futuras
Gatifloxacin N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin . This suggests that it has potential for future applications in pharmaceutical analysis and production.
Propiedades
Número CAS |
1798008-43-1 |
|---|---|
Nombre del producto |
Gatifloxacin N-Oxide |
Fórmula molecular |
C19H22FN3O5 |
Peso molecular |
391.40 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
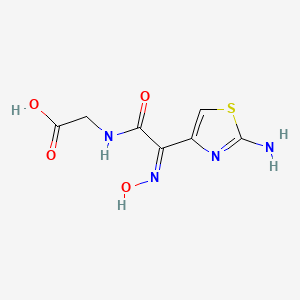
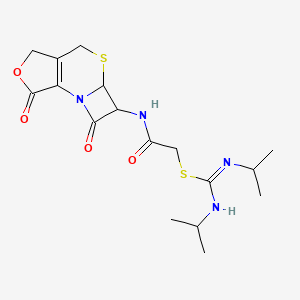
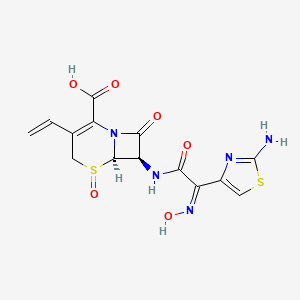
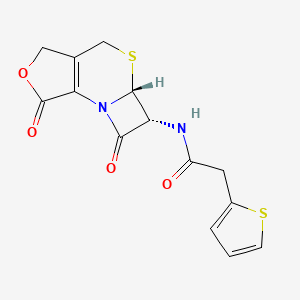
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
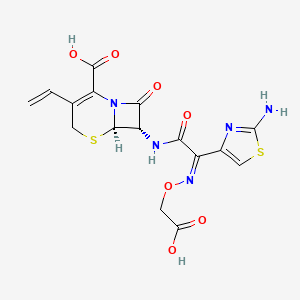
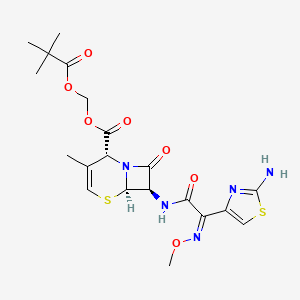
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)